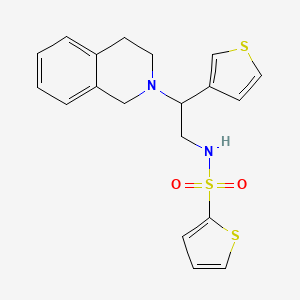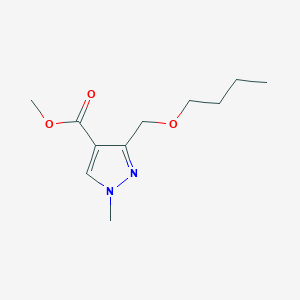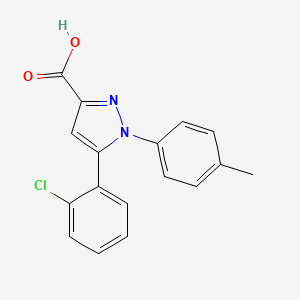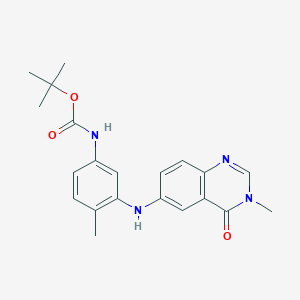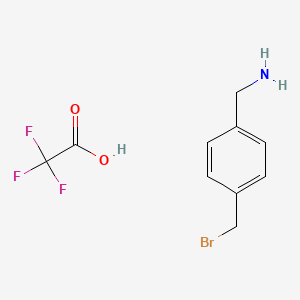![molecular formula C9H6ClN5 B2429412 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile CAS No. 946386-68-1](/img/structure/B2429412.png)
2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” is a chemical compound that has gained significant attention in the field of scientific research. It is also known by other names such as 2-Amino-4-chloro-6-methylpyrimidine, AM (nitrification inhibitor), 4-Chloro-6-methyl-2-pyrimidinamine, and 4-Chloro-6-methylpyrimidin-2-ylamine .
Synthesis Analysis
The synthesis of compounds similar to “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” has been reported in the literature. For instance, a series of new α-aminophosphonates containing potential anticancer active 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized . The title compounds were synthesized by Kabachnik-Fields reaction using sulfated Titania, a solid acid catalyst .Molecular Structure Analysis
The molecular structure of “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C9H6ClN5 and the molecular weight is 219.63.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” have been studied. For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Physical And Chemical Properties Analysis
The compound “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” has a molecular weight of 143.574 . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques: Researchers have developed various techniques for synthesizing compounds related to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile. These include displacement methods for substituting pyridine rings and the use of specific reagents for the synthesis of heavily substituted 2-aminopyridines (Teague, 2008).
- Crystal Structure Analysis: Detailed crystal structure analysis of compounds structurally similar to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile has been carried out using single-crystal X-ray diffraction methods, providing insights into the molecular arrangement and bonding properties of these compounds (Guo et al., 2007).
Chemical Properties and Reactions
- Rotational Barrier Studies: Investigations into the barrier to rotation around the carbon-amino-nitrogen bond in related compounds have been conducted. This includes studying the structural properties of N,N-dialkylaminobenzamides and the analogously substituted 2-(phenylmethylene)propanedinitriles (Karlsen et al., 2002).
- Biocorrosion Inhibition: Studies have shown that derivatives of 2-aminopyrimidines, which are structurally related to the chemical , can inhibit biocorrosion caused by bacteria on metal surfaces. This highlights potential applications in industrial settings for corrosion prevention (Onat et al., 2016).
Pharmaceutical and Biological Applications
- Anticancer Potential: Research indicates that certain α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophores have shown potential as inhibitors of cancer cell lines, suggesting applications in cancer treatment (Reddy et al., 2020).
- Antibacterial Activity: Studies on the antibacterial properties of compounds including 2-[Bis(methylthio)methylene]propanedinitrile and its derivatives demonstrate their potential in combatting bacterial infections (Al-Adiwish et al., 2012).
Eigenschaften
IUPAC Name |
2-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c1-6-2-8(10)15-9(14-6)13-5-7(3-11)4-12/h2,5H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIYUXEVUZDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)
![3,4-Dihydro-1H-isoquinolin-2-yl-[3-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2429333.png)
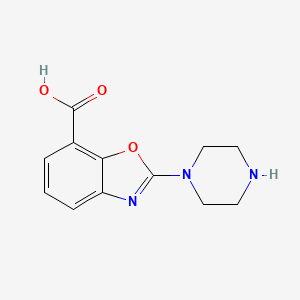
![1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol](/img/structure/B2429337.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2429338.png)
![Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B2429339.png)
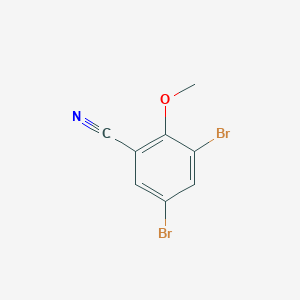
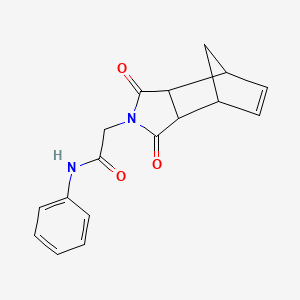
![N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429342.png)
